1,1'-(ethane-1,2-diyl)bis(3-phenylthiourea)
Description
Significance of Thiourea (B124793) Architectures in Supramolecular and Coordination Chemistry
The thiourea moiety, characterized by the N-(C=S)-N fragment, is a cornerstone in the fields of supramolecular and coordination chemistry. nih.gov Its significance stems from the presence of nucleophilic sulfur and nitrogen atoms, which are capable of forming strong intermolecular and intramolecular hydrogen bonds. nih.gov This hydrogen bonding capability is fundamental to the construction of complex, self-assembling supramolecular architectures. In coordination chemistry, thiourea derivatives are highly versatile ligands due to their ability to act as both sigma-donors and pi-acceptors. nih.govresearchgate.net The presence of multiple donor atoms (sulfur and nitrogen) allows for various binding modes with metal ions, leading to the formation of diverse coordination complexes. nih.govresearchgate.net
Scope and Research Focus on 1,1'-(ethane-1,2-diyl)bis(3-phenylthiourea)
This article focuses specifically on the compound 1,1'-(ethane-1,2-diyl)bis(3-phenylthiourea). The research interest in this molecule lies in understanding how the combination of the phenyl-substituted thiourea moieties and the short, flexible ethylene (B1197577) spacer dictates its solid-state structure and intermolecular interactions. The complete molecule of the title compound, C16H18N4S2, is generated by crystallographic inversion symmetry. nih.gov A key feature of its crystal structure is the presence of intermolecular N—H⋯S hydrogen bonding, which results in the formation of sheets in the ab plane. nih.gov The dihedral angle between the phenyl ring and the thiourea group is 52.9 (4)°. nih.gov
The synthesis of this compound can be achieved through the reaction of phenyl isothiocyanate with ethane-1,2-diamine. nih.gov A solution of phenyl isothiocyanate in diethyl ether is added dropwise to a solution of anhydrous ethane-1,2-diamine in isopropyl alcohol. nih.gov The reaction mixture is stirred and then quenched with water, followed by acidification. nih.gov The resulting precipitate is filtered, washed, and dried to yield the product. nih.gov Crystals suitable for single-crystal X-ray diffraction can be grown in a methanol (B129727) and methylene (B1212753) chloride mixture. nih.gov
The molecular structure of 1,1'-(ethane-1,2-diyl)bis(3-phenylthiourea) exhibits a transoid arrangement of the two thiourea groups, a feature also observed in similar structures with longer alkane bridges. nih.gov The asymmetric unit of the crystal is a half molecule, with the complete molecule generated by an inversion symmetry operation. nih.gov
Below are interactive data tables summarizing the crystallographic data for 1,1'-(ethane-1,2-diyl)bis(3-phenylthiourea). nih.gov
Crystal Data
| Parameter | Value |
| Chemical Formula | C₁₆H₁₈N₄S₂ |
| Formula Weight | 330.46 |
| Crystal System | Orthorhombic |
| a (Å) | 10.5823 (4) |
| b (Å) | 9.1053 (3) |
| c (Å) | 16.4163 (6) |
| Volume (ų) | 1581.79 (10) |
| Z | 4 |
| Radiation | Mo Kα |
| Temperature (K) | 173 |
Data Collection and Refinement
| Parameter | Value |
| Diffractometer | Bruker APEXII CCD |
| Measured Reflections | 22438 |
| Independent Reflections | 1902 |
| R_int | 0.078 |
| R[F² > 2σ(F²)] | 0.054 |
| wR(F²) | 0.135 |
| S | 1.13 |
| Parameters | 100 |
| Δρ_max (e Å⁻³) | 0.55 |
| Δρ_min (e Å⁻³) | -0.38 |
Properties
IUPAC Name |
1-phenyl-3-[2-(phenylcarbamothioylamino)ethyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4S2/c21-15(19-13-7-3-1-4-8-13)17-11-12-18-16(22)20-14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,17,19,21)(H2,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEHIOLUTMROJJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NCCNC(=S)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20364393 | |
| Record name | ST040863 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20364393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47202648 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
24775-54-0 | |
| Record name | NSC227422 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227422 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ST040863 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20364393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes for 1,1'-(Ethane-1,2-diyl)bis(3-phenylthiourea)
The primary and most well-established method for the synthesis of 1,1'-(ethane-1,2-diyl)bis(3-phenylthiourea) involves the reaction between ethylenediamine (B42938) and isothiocyanate derivatives. This approach is a specific example of a general method for synthesizing bis-thiourea compounds.
Reactions Involving Ethylenediamine and Isothiocyanate Derivatives
The most direct synthesis of 1,1'-(ethane-1,2-diyl)bis(3-phenylthiourea) is achieved through the nucleophilic addition of ethylenediamine to phenyl isothiocyanate. nih.gov In a typical procedure, a solution of phenyl isothiocyanate in a suitable solvent, such as diethyl ether, is added dropwise to a stirred solution of anhydrous ethylenediamine in a solvent like isopropyl alcohol. nih.gov The reaction is generally carried out at a controlled temperature, for instance, 15 °C, and then allowed to proceed at room temperature for a couple of hours. nih.gov The product can be isolated by quenching the reaction with water, followed by acidification and filtration. nih.gov
The reaction stoichiometry is crucial, with a 1:2 molar ratio of ethylenediamine to phenyl isothiocyanate being theoretically required for the formation of the desired bis-thiourea. However, experimental procedures may vary in the molar equivalents used to optimize the yield and purity of the product.
Table 1: Exemplary Reaction Parameters for the Synthesis of 1,1'-(Ethane-1,2-diyl)bis(3-phenylthiourea) nih.gov
| Reactant 1 | Reactant 2 | Solvent System | Temperature | Reaction Time |
| Ethylenediamine | Phenyl Isothiocyanate | Isopropyl alcohol / Diethyl ether | 15 °C then Room Temp. | 2 hours |
Synthesis of Substituted Phenylthiourea (B91264) Analogues with Ethylene (B1197577) Linkers
The synthetic methodology described above is versatile and can be extended to produce a variety of substituted phenylthiourea analogues with ethylene linkers. By employing substituted phenyl isothiocyanates, a range of derivatives can be synthesized. For instance, the reaction of ethylenediamine with 4-chlorobenzoyl isothiocyanate yields 1,1′-(ethane-1,2-diyl)bis[3-(4-chlorobenzoyl)thiourea]. researchgate.net This demonstrates the adaptability of the synthetic route to incorporate different functional groups on the phenyl rings.
Furthermore, the synthesis of other bis-thiourea derivatives often follows a similar principle, where a diamine is reacted with an appropriate isothiocyanate. researchgate.netanalis.com.my The choice of solvent and reaction conditions can be adjusted based on the specific reactants used. Common solvents for these types of reactions include dichloromethane (B109758) and acetone. analis.com.mymdpi.com
Post-Synthetic Modifications and Derivatization Strategies
While specific post-synthetic modifications of 1,1'-(ethane-1,2-diyl)bis(3-phenylthiourea) are not extensively documented, the thiourea (B124793) functional group itself offers several avenues for derivatization. These strategies are generally applicable to bis-thiourea compounds.
One of the key chemical properties of the thiourea moiety is its ability to act as a hydrogen-bond donor. nih.govnih.govresearchgate.net This characteristic is central to its application in organocatalysis. The N-H protons of the thiourea group can form hydrogen bonds with various functional groups, thereby activating substrates in chemical reactions. nih.govu-tokyo.ac.jp The efficiency of this interaction can be tuned by the electronic properties of the substituents on the phenyl rings. researchgate.net
Another potential derivatization strategy involves the complexation of the thiourea sulfur atoms with metal ions. Thiourea and its derivatives are known to coordinate with various metals, acting as ligands. mdpi.comnih.gov This property could be exploited to synthesize novel metal-organic complexes with the bis-thiourea as a bridging ligand.
Reaction Kinetics and Mechanistic Investigations in Synthesis
The formation of thioureas from the reaction of amines and isothiocyanates is generally understood to proceed through a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isothiocyanate group. This is followed by a proton transfer to the nitrogen atom of the isothiocyanate, yielding the thiourea product.
For the synthesis of bis-thiourea compounds, this process occurs at both ends of the diamine. A proposed general mechanism for the formation of bis-thiourea derivatives involves a stepwise addition of the isothiocyanate to the diamine.
Kinetic studies of related reactions, such as the aminolysis of isothiocyanates, suggest that the reaction can be influenced by the solvent and the basicity of the amine. While specific kinetic data for the synthesis of 1,1'-(ethane-1,2-diyl)bis(3-phenylthiourea) is not available, the general principles of nucleophilic addition reactions apply. The rate of the reaction would be expected to depend on the concentration of both the ethylenediamine and the phenyl isothiocyanate.
Advanced Structural Characterization and Conformational Analysis
Single-Crystal X-ray Diffraction Studies of 1,1'-(Ethane-1,2-diyl)bis(3-phenylthiourea)
Single-crystal X-ray diffraction provides the most definitive insight into the three-dimensional arrangement of atoms within a crystalline solid. For 1,1'-(ethane-1,2-diyl)bis(3-phenylthiourea), these studies have elucidated its precise molecular geometry and the intricate network of non-covalent interactions that govern its crystal packing.
Crystallographic analysis of 1,1'-(ethane-1,2-diyl)bis(3-phenylthiourea) reveals a molecule with a center of inversion, meaning that the complete molecular structure is generated by symmetry from a unique half-molecule. nih.gov This inherent symmetry dictates that the two phenylthiourea (B91264) groups are arranged in a transoid or extended conformation relative to the central ethane (B1197151) bridge. nih.gov
A key geometric parameter is the dihedral angle between the plane of the phenyl ring and the thiourea (B124793) group, which has been determined to be 52.9(4)°. nih.gov This twisted arrangement indicates a significant deviation from planarity, which can be attributed to steric hindrance between the aromatic protons and the thiourea moiety. The ethane bridge itself adopts a stable, staggered conformation. This extended, centrosymmetric conformation is a common feature for bis-thiourea derivatives with straight alkyl chain linkers. nih.gov
| Parameter | Value |
|---|---|
| Symmetry | Centrosymmetric (inversion center) |
| Thiourea Group Arrangement | transoid |
| Dihedral Angle (Phenyl Ring vs. Thiourea Group) | 52.9(4)° |
The crystal structure of 1,1'-(ethane-1,2-diyl)bis(3-phenylthiourea) is stabilized by a network of intermolecular hydrogen bonds. nih.gov Specifically, a significant interaction occurs between the nitrogen-bound hydrogen atom of the thiourea group (N-H) and the sulfur atom of an adjacent molecule (S). This N—H···S hydrogen bond has a measured donor-acceptor distance of 3.379(2) Å. nih.gov
| Donor—H···Acceptor | D···A Distance (Å) | Resulting Motif |
|---|---|---|
| N—H···S | 3.379(2) | Sheets in the ab plane |
Solution-State Structural Elucidation using Nuclear Magnetic Resonance (NMR) Spectroscopy
While X-ray diffraction provides a static picture of the molecule in the solid state, NMR spectroscopy is a powerful tool for investigating the structure and dynamics of molecules in solution.
Detailed experimental ¹H and ¹³C NMR spectroscopic data, including chemical shifts and specific peak assignments for 1,1'-(ethane-1,2-diyl)bis(3-phenylthiourea), are not extensively reported in the available scientific literature. Theoretical assignments based on the known structure would be speculative without experimental verification.
Information regarding the specific conformational dynamics of 1,1'-(ethane-1,2-diyl)bis(3-phenylthiourea) in solution is not available in the reviewed literature. It is plausible that in solution, the molecule would exhibit greater conformational flexibility around the C-N and C-C single bonds compared to the constrained solid-state structure. Techniques such as variable-temperature NMR could potentially provide insight into these dynamic processes, but such studies have not been reported.
Supramolecular Interactions and Molecular Recognition Phenomena
Fundamental Principles of Hydrogen Bonding in Bis(thiourea) Systems
The supramolecular behavior of 1,1'-(ethane-1,2-diyl)bis(3-phenylthiourea) is fundamentally governed by hydrogen bonding. Crystallographic studies reveal a specific and robust hydrogen bonding pattern in the solid state. nih.gov The molecule features two N-H groups on each thiourea (B124793) unit that act as hydrogen bond donors, while the sulfur atom of the thiocarbonyl group (C=S) serves as the hydrogen bond acceptor.
In the crystal structure, the molecule adopts a conformation where the two thiourea groups are arranged in a transoid fashion relative to the ethane (B1197151) linker. nih.gov The defining interaction is an intermolecular hydrogen bond between the nitrogen (N1) and sulfur (S1) atoms of adjacent molecules. nih.gov This N—H⋯S interaction is crucial for the formation of higher-order structures. nih.gov
Detailed analysis of the crystal structure provides precise geometric parameters for this key interaction, as summarized in the table below. nih.gov The complete molecule is generated by crystallographic inversion symmetry, and the dihedral angle between the phenyl ring and the thiourea group is 52.9 (4)°. nih.gov This specific geometry dictates how the molecules pack in the solid state.
| D—H⋯A Interaction | D-H (Å) | H⋯A (Å) | D⋯A (Å) | D-H⋯A (°) |
|---|---|---|---|---|
| N1—H1N⋯S1 | 0.88 | 2.57 | 3.379 (2) | 153 |
Host-Guest Interactions with Non-Metallic Species (e.g., Anion Recognition)
Bis(thiourea) derivatives are widely recognized as effective receptors for anions, a key aspect of host-guest chemistry. frontiersin.orgnih.gov The electron-deficient N-H protons of the thiourea groups can form strong hydrogen bonds with anionic guest species.
While the structural characteristics of 1,1'-(ethane-1,2-diyl)bis(3-phenylthiourea) make it a prime candidate for anion binding, specific experimental data on its binding affinity (e.g., association constants) and selectivity for various anions like halides (F⁻, Cl⁻, Br⁻) or oxoanions (NO₃⁻, H₂PO₄⁻) are not extensively detailed in the available scientific literature. Generally, thiourea-based receptors exhibit stronger affinities for more basic and geometrically compatible anions, with fluoride (B91410) and dihydrogen phosphate (B84403) often showing high binding constants in related systems. frontiersin.org
The mechanism for anion recognition by 1,1'-(ethane-1,2-diyl)bis(3-phenylthiourea) is predicated on the cooperative action of its two thiourea moieties. The flexible ethane linker allows the two phenylthiourea (B91264) groups to orient themselves to create a binding pocket for an anionic guest. An anion would be bound through multiple N—H⋯anion hydrogen bonds, involving the four available N-H protons. This chelate effect, where both binding sites on a single molecule engage the guest, typically leads to enhanced stability of the resulting host-guest complex compared to a monotopic receptor. The strength of the interaction is influenced by the acidity of the N-H protons and the basicity of the target anion. nih.gov
Self-Assembly Processes and Supramolecular Architectures
The capacity for directional hydrogen bonding in 1,1'-(ethane-1,2-diyl)bis(3-phenylthiourea) drives its self-assembly into well-defined supramolecular structures. As established by crystallographic data, the intermolecular N—H⋯S hydrogen bonds are the primary organizing force. nih.gov
In the solid state, these interactions link individual molecules into extended chains. These chains, in turn, arrange themselves to form two-dimensional (2D) sheets that lie in the crystallographic ab plane. nih.gov This process, where molecules spontaneously organize into a larger, ordered architecture, is a clear example of self-assembly. The resulting sheet-like supramolecular structure is a direct consequence of the molecule's chemical functionality and geometric shape, demonstrating how molecular-level information is translated into macroscopic organization.
Coordination Chemistry and Metal Complexation
Ligand Design Principles for 1,1'-(Ethane-1,2-diyl)bis(3-phenylthiourea) as a Chelating Agent
1,1'-(ethane-1,2-diyl)bis(3-phenylthiourea) is a multidentate ligand featuring two thiourea (B124793) moieties linked by an ethane (B1197151) bridge. The design of this ligand incorporates several key principles that govern its function as a chelating agent. The thiourea group (N-C=S-N) itself is a versatile coordinating unit, capable of binding to metal ions through either the sulfur or nitrogen atoms. materialsciencejournal.orgmdpi.com
The crystal structure of the free ligand reveals that the two thiourea groups adopt a transoid arrangement relative to the central ethane bridge. nih.gov The molecule possesses inversion symmetry, with a dihedral angle of 52.9(4)° between the phenyl ring and the thiourea group. nih.gov This inherent geometry, combined with the flexibility of the ethane spacer, allows the two sulfur donor atoms to position themselves to chelate a single metal center, forming a stable ring, or to bridge two different metal centers, leading to polynuclear structures. nih.govresearchgate.net The presence of four nitrogen atoms and two sulfur atoms provides multiple potential binding sites, with coordination primarily expected through the soft sulfur donors, which typically show high affinity for soft transition metal ions.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with 1,1'-(ethane-1,2-diyl)bis(3-phenylthiourea) generally involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. materialsciencejournal.org
A typical synthetic procedure involves dissolving the ligand in a solvent like methanol (B129727) or acetone, followed by the dropwise addition of a solution containing the metal salt (e.g., nickel(II) chloride, copper(II) chloride). materialsciencejournal.org The reaction mixture is stirred at room temperature to facilitate the formation of the complex, which often precipitates out of the solution. The resulting solid can then be isolated by filtration, washed, and dried. materialsciencejournal.org Characterization of these complexes relies on techniques such as elemental analysis, infrared (IR) spectroscopy to confirm the coordination of the thiourea group, and single-crystal X-ray diffraction to determine the precise molecular structure. mdpi.commdpi.com
The flexible ethane linker in 1,1'-(ethane-1,2-diyl)bis(3-phenylthiourea) allows for significant conformational freedom, enabling the formation of both mononuclear and polynuclear complexes. In a mononuclear complex, the ligand wraps around a single metal ion, with both sulfur atoms coordinating to it, acting as a bidentate chelating agent. researchgate.net
Alternatively, the ligand can act as a bridging unit between two or more metal centers. In this arrangement, each thiourea group coordinates to a different metal ion, leading to the formation of polynuclear chains or more complex network structures. mdpi.comwm.edu The final structure is often influenced by the choice of metal ion, the counter-anion, and the reaction conditions. For instance, related bis(thiourea) ligands have been shown to form 1D sulfur-bridged polymers and 2D networks. wm.edu
Thiourea-based ligands can coordinate to metal ions in several ways. The most common mode is through the sulfur atom, acting as a monodentate ligand. mdpi.com In the case of 1,1'-(ethane-1,2-diyl)bis(3-phenylthiourea), this would involve each sulfur atom binding to a different metal center to form a bridged, polynuclear complex.
However, upon deprotonation of the N-H group, the ligand can act as an anionic bidentate chelating agent, coordinating through both a nitrogen and a sulfur atom (N,S-coordination). mdpi.com Given the two thiourea units, the ligand could potentially act as a tetradentate S,N,N',S'-donor. More commonly, it functions as a bidentate S,S'-donor, where both sulfur atoms bind to the same metal ion. The resulting geometry around the metal center depends on its coordination number and electronic configuration. Common geometries for transition metal complexes with thiourea derivatives include square planar (e.g., for Ni(II) or Pt(II)) and octahedral. mdpi.comcardiff.ac.uk
Spectroscopic and Electrochemical Properties of Metal Complexes
The electronic properties of the metal complexes are investigated using spectroscopic and electrochemical methods, which provide insight into the nature of the metal-ligand bonding and the redox activity of the central metal ion.
The electronic absorption spectra of metal complexes of 1,1'-(ethane-1,2-diyl)bis(3-phenylthiourea) are expected to display characteristic bands arising from different electronic transitions. These typically include:
Intra-ligand transitions: Occurring at higher energies (in the UV region), these bands correspond to π → π* and n → π* transitions within the phenyl and thiourea moieties of the ligand. researchgate.net
Ligand-to-Metal Charge Transfer (LMCT) bands: These transitions involve the transfer of an electron from a ligand-based orbital (primarily on the sulfur atoms) to a vacant d-orbital on the metal center. They are often observed in the visible region and are responsible for the color of many complexes. researchgate.net
d-d transitions: These involve the excitation of an electron from one d-orbital to another. These transitions are typically weak and appear in the visible region, providing information about the geometry and ligand field strength around the metal ion. For example, Ni(II) complexes in a square planar geometry are known to exhibit distinct d-d transition bands. reddit.com
| Complex Type | Typical λmax (nm) | Assignment |
| Ni(II) Square Planar | ~280-330 | Intra-ligand (π → π) |
| ~390-480 | Ligand-to-Metal Charge Transfer (LMCT) | |
| ~550-650 | d-d transition (e.g., ¹A₁g → ¹A₂g) | |
| Cu(II) | ~300-350 | Intra-ligand (π → π) |
| ~400-500 | LMCT (S → Cu) |
Note: This table presents illustrative data based on typical values for similar thiourea complexes.
Fluorescence properties are less commonly reported for simple thiourea complexes but can be observed if the ligand or resulting complex possesses fluorophoric groups.
Cyclic voltammetry (CV) is a key technique for investigating the redox behavior of the metal center within the complex. A CV experiment can determine the formal reduction potentials (E°') for processes like M(II)/M(I) or M(III)/M(II) couples and provide information on the electrochemical reversibility of these processes. cmu.edu
For complexes of 1,1'-(ethane-1,2-diyl)bis(3-phenylthiourea), the coordination environment provided by the sulfur and nitrogen donors significantly influences the redox potential of the metal. The electron-donating nature of the thiourea ligand can stabilize higher oxidation states of the metal. The reversibility of the redox process indicates the stability of the complex in different oxidation states. Studies on related copper and nickel thiourea complexes have shown both quasi-reversible and irreversible redox processes, depending on the ligand's specific structure and the solvent system used. cardiff.ac.ukelectrochemsci.org The redox potential is a crucial parameter, as it reflects the electron density at the metal center and is influenced by the nature of the coordinating ligand. cmu.edu
| Complex (Hypothetical) | Redox Couple | Epc (V) | Epa (V) | ΔEp (mV) | Reversibility |
| [Cu(L)]²⁺ | Cu(II)/Cu(I) | -0.35 | -0.27 | 80 | Quasi-reversible |
| [Ni(L)]²⁺ | Ni(II)/Ni(I) | -0.95 | - | - | Irreversible |
Note: This table presents hypothetical electrochemical data to illustrate typical redox behavior for such complexes. L represents 1,1'-(ethane-1,2-diyl)bis(3-phenylthiourea). Potentials are illustrative and would be reported vs. a reference electrode.
Influence of Substituents and Linker Length on Coordination Properties
The coordination behavior of 1,1'-(ethane-1,2-diyl)bis(3-phenylthiourea) and its analogues is intricately governed by the electronic and steric effects of substituents on the phenyl rings, as well as the length and flexibility of the alkane linker connecting the two thiourea moieties. These factors collectively dictate the ligand's conformational freedom, the donor strength of the sulfur and nitrogen atoms, and ultimately, the geometry and stability of the resulting metal complexes.
Influence of Phenyl Ring Substituents
Substituents on the phenyl rings of bis(thiourea) ligands can significantly modulate their coordination properties through both electronic and steric effects. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the electron density on the thiourea backbone, thereby influencing the donor strength of the sulfur and nitrogen atoms.
Electronic Effects:
The introduction of substituents on the phenyl rings of ligands similar to 1,1'-(ethane-1,2-diyl)bis(3-phenylthiourea) has a pronounced effect on the electronic properties of the resulting metal complexes. mdpi.com Generally, electron-donating groups, such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃), increase the electron density on the sulfur and nitrogen donor atoms. This enhanced electron density can lead to stronger metal-ligand bonds. Conversely, electron-withdrawing groups, like chloro (-Cl) or nitro (-NO₂), decrease the electron density on the donor atoms, which may result in weaker coordination.
Studies on related thiourea-based ligands have shown that these electronic modifications can be observed through spectroscopic techniques. For instance, changes in the chemical shifts in NMR spectra of the ligands and their complexes can be directly correlated with the nature of the substituents on the aromatic rings. mdpi.com
Steric Effects:
While electronic effects play a crucial role, the steric hindrance introduced by bulky substituents on the phenyl rings can also influence the coordination geometry. Large substituents, particularly in the ortho position, can sterically hinder the approach of the metal ion to the donor atoms, potentially leading to distorted coordination geometries or preventing the formation of certain types of complexes altogether. However, for many bis(thiourea) ligands, the flexibility of the molecule can often accommodate moderate steric bulk. Research on related systems suggests that both steric and electronic effects of the ligands are primary determinants of the connectivity and final arrangement in metal complexes. mdpi.com
| Substituent Type | Expected Effect on Donor Atoms | Potential Impact on Coordination |
| Electron-Donating (e.g., -OCH₃, -CH₃) | Increases electron density | Stronger metal-ligand bonds |
| Electron-Withdrawing (e.g., -Cl, -NO₂) | Decreases electron density | Weaker metal-ligand bonds |
| Bulky (e.g., -C(CH₃)₃) | Introduces steric hindrance | May distort coordination geometry or alter coordination mode |
Influence of Alkane Linker Length
The length of the alkane linker between the two phenylthiourea (B91264) units is a critical factor in determining the coordination properties of the ligand, primarily by influencing the "bite angle" and the conformational flexibility of the ligand. This, in turn, affects the ability of the ligand to act as a chelating agent and the stability of the resulting metallacycle.
Chelation and Ring Stability:
The ethane-1,2-diyl linker in 1,1'-(ethane-1,2-diyl)bis(3-phenylthiourea) allows the ligand to potentially form a stable seven-membered chelate ring with a metal center when both sulfur atoms coordinate to the same metal ion. The stability of such chelate rings is highly dependent on the linker length.
Short Linkers (e.g., methylene (B1212753), ethane-1,2-diyl): These linkers can facilitate the formation of mononuclear complexes where the ligand acts as a bidentate chelating agent. The resulting chelate ring size is a key determinant of complex stability.
Longer Linkers (e.g., propane-1,3-diyl, butane-1,4-diyl): As the linker length increases, the formation of a stable chelate ring around a single metal center becomes less favorable due to increased ring strain. Instead, these more flexible ligands are more likely to act as bridging ligands, connecting two different metal centers to form dinuclear complexes or coordination polymers. researchgate.net In the solid state, the conformation of the alkane bridge in bis-thiourea derivatives can adopt either a bent or a straight chain arrangement, and this does not appear to be directly influenced by the spacer length. nih.gov For instance, the crystal structure of 1,1'-(butane-1,4-diyl)bis(3-phenylthiourea) shows a transoid arrangement of the two thiourea groups, similar to that observed for the ethane-bridged analogue. nih.gov
| Linker | Potential Coordination Mode | Resulting Complex Type |
| Ethane-1,2-diyl | Bidentate chelating | Mononuclear complex with a 7-membered chelate ring |
| Propane-1,3-diyl | Bridging | Dinuclear complex or coordination polymer |
| Butane-1,4-diyl | Bridging | Dinuclear complex or coordination polymer |
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. Such calculations would provide deep insights into the geometry, stability, and reactivity of 1,1'-(ethane-1,2-diyl)bis(3-phenylthiourea). However, specific DFT studies on this molecule are not found in the surveyed literature.
Conformational Analysis and Energy Minima
Conformational analysis involves identifying the most stable three-dimensional arrangements of a molecule, known as conformers, and determining their relative energies. For 1,1'-(ethane-1,2-diyl)bis(3-phenylthiourea), this would involve studying the rotation around the various single bonds, particularly within the ethane (B1197151) linker and the bonds connecting the phenyl and thiourea (B124793) groups.
While specific computational studies detailing the energy minima are unavailable, experimental data from its crystal structure provides a snapshot of a stable conformation in the solid state. nih.gov In this observed structure, the molecule possesses inversion symmetry, and the two thiourea groups adopt a transoid arrangement relative to the central ethane bridge. nih.gov A key geometric parameter is the dihedral angle between the phenyl ring and the thiourea group, which was determined to be 52.9°. nih.gov This non-planar arrangement suggests that steric and electronic factors influence the molecule's preferred shape. A computational conformational analysis would aim to locate this and other potential low-energy structures in the gas phase or in solution, providing a more complete picture of its flexibility and structural preferences.
Molecular Orbitals and Reactivity Descriptors
This subsection would focus on the analysis of the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are fundamental to understanding a molecule's electronic behavior.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap typically implies higher reactivity.
Reactivity Descriptors: From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated. These include electronegativity, chemical hardness and softness, and the electrophilicity index, which help predict how the molecule will interact with other chemical species.
Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this molecule, nucleophilic character would be expected around the sulfur atoms, while electrophilic sites could be associated with the N-H protons.
No published studies containing calculations of these properties for 1,1'-(ethane-1,2-diyl)bis(3-phenylthiourea) were identified.
Molecular Dynamics (MD) Simulations for Solution-Phase Behavior
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. An MD simulation of 1,1'-(ethane-1,2-diyl)bis(3-phenylthiourea) would model its behavior in a solvent, providing insights into:
Solvation Effects: How solvent molecules arrange around the solute and influence its conformation.
Dynamic Behavior: The flexibility of the molecule in solution, including the range of motion of the ethane linker and the phenylthiourea (B91264) groups.
Intermolecular Interactions: The formation and lifetime of hydrogen bonds with solvent molecules or between solute molecules.
A thorough search of the literature did not yield any studies that have performed MD simulations on this specific compound.
Computational Modeling of Host-Guest and Metal-Ligand Interactions
The structure of 1,1'-(ethane-1,2-diyl)bis(3-phenylthiourea), with its two thiourea groups acting as potential binding sites, makes it an interesting candidate for forming complexes with metal ions (as a ligand) or with anions (as a host). Computational modeling in this area would involve:
Docking Studies: Simulating the interaction of the molecule with various metal ions or guest anions to predict binding affinities and preferred coordination geometries.
Binding Energy Calculations: Using quantum chemical methods to quantify the strength of the interaction between the host/ligand and the guest/metal.
No specific computational modeling studies on the host-guest or metal-ligand interactions of 1,1'-(ethane-1,2-diyl)bis(3-phenylthiourea) could be located.
Prediction of Spectroscopic Parameters
Computational chemistry can be used to predict various spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the experimental structural assignment. For this compound, theoretical predictions could include:
Vibrational Spectra (IR and Raman): Calculating the vibrational frequencies and intensities to help assign the peaks in experimental spectra.
NMR Spectra: Predicting the 1H and 13C chemical shifts.
Electronic Spectra (UV-Vis): Using methods like Time-Dependent DFT (TD-DFT) to calculate the energies of electronic transitions, which correspond to absorption bands in the UV-Vis spectrum.
No research articles detailing the computational prediction of spectroscopic parameters for 1,1'-(ethane-1,2-diyl)bis(3-phenylthiourea) were found.
Exploration of Advanced Applications in Materials Science and Chemical Processes
Catalytic Applications of 1,1'-(Ethane-1,2-diyl)bis(3-phenylthiourea) and its Complexes
Thiourea (B124793) and its derivatives are recognized for their ability to form stable complexes with a wide range of transition metals, making them valuable ligands in catalysis. nih.govnih.gov The presence of both soft (sulfur) and hard (nitrogen) donor atoms allows these ligands to modulate the electronic properties and steric environment of a metal center, thereby influencing its catalytic activity and selectivity. nih.gov While specific catalytic applications for 1,1'-(ethane-1,2-diyl)bis(3-phenylthiourea) are still an emerging area of research, the broader class of thiourea-metal complexes has demonstrated significant efficacy in important organic transformations. mdpi.com
The design of catalysts based on thiourea ligands often involves creating a specific geometric arrangement around the metal center to facilitate a particular reaction. For instance, ruthenium(II) complexes incorporating acylthiourea ligands have been synthesized and shown to adopt a "3-legged piano-stool" geometry. nih.gov This specific conformation is crucial for their activity in transfer hydrogenation reactions.
In the transfer hydrogenation of aldehydes and ketones, these ruthenium-thiourea complexes act as pre-catalysts. nih.gov The mechanism is believed to involve the formation of a [Ru-H] hydride scaffold, which is the active species that transfers hydrogen to the carbonyl substrate. nih.gov The thiourea ligand plays a critical role in stabilizing the ruthenium center and creating a sterically accessible environment for the hydride transfer to occur efficiently. nih.gov Complexes of this nature have shown high catalytic activity, utilizing isopropanol (B130326) as a convenient hydrogen source. nih.gov
Table 1: Examples of Catalytic Activity in Thiourea-Metal Complexes
| Catalyst Type | Organic Transformation | Key Mechanistic Feature |
|---|---|---|
| Ruthenium(II)-Acylthiourea | Transfer Hydrogenation of Ketones | Formation of a [Ru-H] hydride species |
| Ruthenium(II)-Acylthiourea | Enantioselective Reduction | Chiral ligand induces stereocontrol |
This table presents data from related thiourea complexes to illustrate the catalytic potential of the compound class.
The achiral structure of 1,1'-(ethane-1,2-diyl)bis(3-phenylthiourea) means it cannot induce enantioselectivity in its parent form. However, its framework serves as an excellent scaffold for the development of chiral catalysts. By introducing chiral centers into the ligand structure, it is possible to create an asymmetric coordination environment around a metal ion.
This concept has been successfully demonstrated with related compounds. For example, novel water-soluble, half-sandwich chiral Ru(II) complexes have been prepared using aroyl thiourea ligands derived from D/L-alanine. nih.gov These chiral catalysts showed enhanced activity for the enantioselective reduction of ketones, highlighting the potential for thiourea-based systems in asymmetric synthesis. nih.gov The synthesis of chiral analogues of 1,1'-(ethane-1,2-diyl)bis(3-phenylthiourea), perhaps by replacing the phenyl groups with chiral moieties, represents a promising avenue for future research in asymmetric catalysis.
Integration into Sensor Systems for Chemical Species (Excluding biological/clinical targets)
Multipodal thiourea compounds are considered highly promising for applications in molecular recognition and sensor development. researchgate.net The N-H protons in the thiourea group are sufficiently acidic to act as hydrogen-bond donors, while the sulfur atom is a nucleophilic site. researchgate.net This dual functionality allows them to bind selectively to various chemical species, particularly anions. researchgate.net
As an ionophore, 1,1'-(ethane-1,2-diyl)bis(3-phenylthiourea) is designed to selectively bind and transport ions. Its two thiourea groups, connected by the flexible ethane (B1197151) linker, can form a pre-organized pocket that is complementary in size and electronic character to a target anion. The primary sensing mechanism relies on the formation of multiple hydrogen bonds between the thiourea N-H groups and the anion.
This interaction can be transduced into a measurable signal. In related bis-thiourea receptors, binding with anions such as fluoride (B91410) (F⁻), acetate (B1210297) (CH₃COO⁻), and dihydrogen phosphate (B84403) (H₂PO₄⁻) has been shown to cause a distinct color change, enabling "naked-eye" detection. The sensing mechanism can be further studied and quantified using spectroscopic methods:
UV-Vis Spectroscopy: Anion binding often perturbs the electronic structure of the ionophore, leading to changes in its absorption spectrum.
Fluorescence Spectroscopy: If the ionophore is fluorescent, anion binding can either quench or enhance the fluorescence intensity, providing a sensitive detection method.
The selectivity of the ionophore is determined by how well the binding pocket accommodates the specific size, shape, and charge of the target anion.
Role in the Development of Coordination Polymers and Frameworks
Coordination polymers are extended structures formed by the self-assembly of metal ions (nodes) and organic ligands (linkers). The structure of 1,1'-(ethane-1,2-diyl)bis(3-phenylthiourea) makes it an ideal candidate for a linker molecule. Its ability to form extended networks arises from two primary types of interactions: hydrogen bonding and metal-ligand coordination.
The crystal structure of the compound itself reveals the significance of hydrogen bonding. Intermolecular N-H···S hydrogen bonds link adjacent molecules, creating extended sheets in a supramolecular architecture. nih.gov This inherent ability to self-assemble is a key feature for building more complex materials.
Furthermore, the sulfur atoms of the thiourea groups can act as coordination sites for metal ions. In a manner similar to how 1,2-bis(diphenylphosphinothioyl)ethane forms a 1D coordination polymer with gold(I) by bridging metal centers through its sulfur atoms, 1,1'-(ethane-1,2-diyl)bis(3-phenylthiourea) can be envisioned to form chains or more complex networks with various transition metals. nih.gov The combination of its bridging capability and the directionality of its hydrogen-bonding groups offers a powerful strategy for designing novel coordination polymers with potentially porous or layered structures. A related compound, 1,1'-(ethane-1,2-diyl)bis[3-(4-chlorobenzoyl)thiourea], also forms chains stabilized by intermolecular N-H···S hydrogen bonds. researchgate.net
Other Emerging Applications in Materials Chemistry
The versatility of the thiourea moiety suggests a range of other potential applications in materials chemistry for 1,1'-(ethane-1,2-diyl)bis(3-phenylthiourea). The broader family of thiourea derivatives has been explored for uses as flame retardants, thermal stabilizers, and antioxidants in polymers. nih.gov
A structurally related compound, 1,2-bis(phenylthio)ethane, is utilized in the synthesis of bismaleimide (B1667444) resins, which are components of high-performance syntactic foams. fishersci.ca This suggests that 1,1'-(ethane-1,2-diyl)bis(3-phenylthiourea) could potentially be incorporated as a monomer or an additive in the development of advanced polymers and resins, imparting properties such as improved thermal stability or metal-binding capabilities.
Future Research Directions and Unexplored Avenues
Rational Design of Novel Derivatives with Tuned Properties
A significant avenue for future research lies in the rational design and synthesis of novel derivatives of 1,1'-(ethane-1,2-diyl)bis(3-phenylthiourea). By systematically modifying its molecular structure, it is possible to tune its physicochemical properties for specific applications. Key areas of exploration include:
Substitution on the Phenyl Rings: Introducing electron-donating or electron-withdrawing groups onto the phenyl rings can modulate the electronic properties of the thiourea (B124793) units. This can influence the compound's ability to act as a ligand, its reactivity in catalytic cycles, and its potential as a sensor.
Modification of the Ethane (B1197151) Linker: Altering the length and rigidity of the linker between the two thiourea groups can impact the conformational flexibility of the molecule. This is crucial for its application as a chelating agent for specific metal ions or as an organocatalyst where the spatial arrangement of the thiourea groups is critical.
Introduction of Chiral Moieties: The incorporation of chiral centers, either in the linker or as substituents, would open up the possibility of developing enantioselective catalysts. Chiral bis-thiourea compounds are known to be effective in a range of asymmetric transformations.
Table 1: Potential Derivatives of 1,1'-(ethane-1,2-diyl)bis(3-phenylthiourea) and Their Targeted Properties
| Derivative Class | Structural Modification | Targeted Property | Potential Application |
| Electronically-Tuned Ligands | Substitution of phenyl rings with -NO₂, -Cl, -OCH₃, -N(CH₃)₂ | Modulated metal-binding affinity and redox potential | Selective metal ion sensing, enhanced catalytic activity |
| Conformationally-Restricted Catalysts | Replacement of ethane linker with cyclic or more rigid structures | Enhanced substrate selectivity and catalytic efficiency | Asymmetric organocatalysis |
| Chiral Catalysts | Introduction of chiral amines or substituents on the phenyl rings | Enantioselective recognition and catalysis | Asymmetric synthesis |
Advanced Spectroscopic Techniques for Deeper Mechanistic Understanding
While basic characterization of 1,1'-(ethane-1,2-diyl)bis(3-phenylthiourea) has been performed, the application of advanced spectroscopic techniques could provide deeper insights into its behavior, particularly in solution and during chemical reactions. Future studies could employ:
Two-Dimensional Nuclear Magnetic Resonance (2D-NMR): Techniques such as NOESY and ROESY can elucidate the solution-state conformation and dynamics of the molecule, which is crucial for understanding its interaction with other chemical species.
Time-Resolved Spectroscopy: Investigating the excited-state dynamics using techniques like transient absorption spectroscopy could reveal potential applications in photochemistry and materials science.
In-situ Spectroscopic Monitoring: Utilizing techniques like in-situ FTIR or Raman spectroscopy during catalytic reactions can help to identify reactive intermediates and elucidate reaction mechanisms.
Table 2: Proposed Advanced Spectroscopic Studies and Potential Insights
| Spectroscopic Technique | System to be Studied | Potential Insights to be Gained |
| 2D-NMR (NOESY, ROESY) | Solution of the compound in various solvents | Determination of preferred solution-state conformation and intermolecular interactions. |
| Time-Resolved Fluorescence Spectroscopy | The compound and its metal complexes | Understanding of excited-state lifetimes and potential for sensing or photocatalysis. |
| In-situ FTIR/Raman Spectroscopy | Catalytic reaction mixture containing the compound | Identification of catalyst-substrate interactions and key reaction intermediates. |
Expansion of Catalytic Scope and Efficiency
Thiourea and bis-thiourea derivatives are recognized for their ability to act as organocatalysts, primarily through hydrogen bonding interactions. nih.gov The catalytic potential of 1,1'-(ethane-1,2-diyl)bis(3-phenylthiourea) remains largely unexplored. Future research should focus on:
Screening in a Broad Range of Organic Reactions: Evaluating its efficacy as a catalyst in reactions such as Michael additions, Henry reactions, and Friedel-Crafts alkylations.
Application as a Ligand in Transition Metal Catalysis: The sulfur and nitrogen atoms in the thiourea moieties can coordinate with transition metals, making it a potential ligand for various catalytic transformations, including cross-coupling reactions.
Mechanistic Studies to Optimize Catalytic Performance: Combining experimental and computational studies to understand the mode of activation and to rationally design more efficient catalysts based on this scaffold.
Development of Multi-Functional Materials
The structural characteristics of 1,1'-(ethane-1,2-diyl)bis(3-phenylthiourea) make it a promising building block for the development of multi-functional materials. Unexplored avenues include:
Coordination Polymers and Metal-Organic Frameworks (MOFs): The ability of the thiourea groups to coordinate with metal ions could be exploited to construct novel coordination polymers or MOFs with potential applications in gas storage, separation, and catalysis.
Supramolecular Gels: The hydrogen bonding capabilities of the N-H and C=S groups could be utilized to form self-assembled supramolecular gels, which may have applications in drug delivery or as soft materials.
Anion Sensors: The thiourea moiety is known to interact with anions through hydrogen bonding. Derivatives of this compound could be designed as selective and sensitive colorimetric or fluorescent sensors for environmentally or biologically important anions.
Table 3: Potential Multi-Functional Materials and Their Basis of Functionality
| Material Type | Basis of Functionality | Potential Application |
| Coordination Polymers | Coordination of thiourea units with metal centers | Gas storage, heterogeneous catalysis |
| Supramolecular Gels | Intermolecular hydrogen bonding | Smart materials, drug delivery systems |
| Anion Sensors | Hydrogen bonding between thiourea N-H and anions | Environmental monitoring, bio-sensing |
Q & A
Q. What are the optimal synthetic conditions for preparing 1,1'-(ethane-1,2-diyl)bis(3-phenylthiourea) with high yield and purity?
The compound is synthesized via a reaction between phenyl isothiocyanate and ethane-1,2-diamine in isopropyl alcohol at 15°C, followed by acidification with HCl to pH 2.6. The yield (35%) can be optimized by controlling stoichiometry, reaction time, and solvent ratios. Crystallization from methanol/methylene chloride (1:2) produces single crystals suitable for X-ray analysis .
Q. How can X-ray crystallography confirm the molecular structure and intermolecular interactions of the compound?
Single-crystal X-ray diffraction reveals the compound’s inversion symmetry and transoid arrangement of thiourea groups. Hydrogen bonding (N–H⋯S, 3.379 Å) creates sheets in the ab plane. Refinement using SHELXL (riding hydrogen atoms with Uiso = 1.2Ueq) and analysis of displacement ellipsoids (40% probability level) validate the structure .
Q. What spectroscopic techniques are critical for characterizing this compound in solution?
<sup>1</sup>H and <sup>13</sup>C NMR (acetone-d6, 400/100 MHz) confirm the presence of phenyl and thiourea moieties. Peaks for NH protons (~10–12 ppm) and aromatic carbons (~125–140 ppm) are key identifiers. IR spectroscopy can further validate thiourea C=S stretches (~1250 cm<sup>−1</sup>) .
Advanced Research Questions
Q. How do hydrogen bonding and crystal packing influence the compound’s physicochemical properties?
The intermolecular N–H⋯S interactions stabilize a layered structure in the solid state, reducing solubility in polar solvents. Dihedral angles between phenyl rings and thiourea groups (52.9°) indicate steric hindrance, which may affect reactivity. Solubility can be modulated by introducing substituents on the phenyl rings .
Q. What is the compound’s potential in coordination chemistry and materials science?
The thiourea moiety acts as a polydentate ligand, enabling metal coordination (e.g., Ru, Cu). Such complexes are explored for catalytic applications (e.g., oxidation reactions) or as precursors for porous coordination polymers. The alkane spacer length (ethane vs. longer chains) influences metal-ligand geometry and material porosity .
Q. How can computational modeling predict the compound’s electronic properties and reactivity?
Density functional theory (DFT) calculations can optimize geometry, predict frontier molecular orbitals (HOMO/LUMO), and simulate IR/NMR spectra. Molecular dynamics simulations assess conformational flexibility (e.g., bent vs. straight thiourea alignment) and solvent interactions, guiding catalytic or pharmaceutical applications .
Q. What strategies improve the compound’s bioactivity in antimicrobial or anticancer studies?
Structural modifications, such as halogenation (e.g., Br, F) of phenyl rings or substitution with electron-withdrawing groups, enhance membrane permeability and target binding. In vitro assays (e.g., MTT on cancer cell lines) evaluate cytotoxicity, while molecular docking studies identify potential protein targets (e.g., tubulin) .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
